(2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C13H14N4O2 and its molecular weight is 258.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuropharmacology
(E)-N-(2-(dimethylamino)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide and its derivatives exhibit substantial neuropharmacological potential. Specifically, 3-furan-2-yl-N-p-tolyl-acrylamide, a compound structurally related to (E)-N-(2-(dimethylamino)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide, has been identified as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in modulating neuronal pathways linked to anxiety and depression. Research has demonstrated the compound's ability to induce anxiolytic-like activity and reverse anxiogenic effects in mice models, pointing towards potential applications in treating anxiety-related disorders (Targowska-Duda et al., 2019). Additionally, the compound has shown promising results in alleviating neuropathic pain, further highlighting its significance in neuropharmacology (Arias et al., 2020).
Psychiatric Applications
The antidepressant activity of 3-furan-2-yl-N-p-tolyl-acrylamide has been a subject of interest. This compound, as a positive allosteric modulator of α7 nAChRs, exhibits gender-dependent antidepressant effects in mice, without inducing receptor desensitization. This finding opens avenues for exploring such compounds as potential therapeutic medications for depressive states (Targowska-Duda et al., 2014).
Cognitive Enhancement
Studies have indicated the potential of 3-furan-2-yl-N-p-tolyl-acrylamide in enhancing memory processes. The compound has been observed to improve memory acquisition and consolidation in mice models. The chronic treatment with the compound increases ERK1/2 kinase phosphorylation, suggesting its role in memory processes and providing insights into the neuronal mechanisms underlying its promnesic activity (Targowska-Duda et al., 2016).
Antiparkinsonian Activity
Compounds structurally related to (E)-N-(2-(dimethylamino)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide have demonstrated anti-Parkinsonian and neuroprotective potential. For instance, derivatives of 3-alkyl/aryl-8-(furan-2-yl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thiones showed activity against neuroleptic-induced catalepsy and oxidative stress in mice models. These findings underscore the therapeutic promise of such compounds in treating Parkinson's disease (Azam et al., 2010).
Properties
IUPAC Name |
(E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-17(2)13-14-8-10(9-15-13)16-12(18)6-5-11-4-3-7-19-11/h3-9H,1-2H3,(H,16,18)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYQZEMWWYWJFJ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.